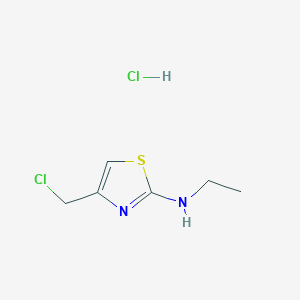

![molecular formula C22H20ClFN4O3 B2866654 N-(2-氯-4-氟苄基)-4-{[3-(吗啉-4-基)吡嗪-2-基]氧代}苯甲酰胺 CAS No. 1251545-86-4](/img/structure/B2866654.png)

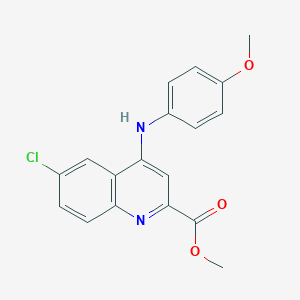

N-(2-氯-4-氟苄基)-4-{[3-(吗啉-4-基)吡嗪-2-基]氧代}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学研究应用

GPR39 激动剂和锌变构调节

- N-(2-氯-4-氟苄基)-4-{[3-(吗啉-4-基)吡嗪-2-基]氧代}苯甲酰胺等化合物已被确认为新型 GPR39 激动剂。这是通过使用 β-arrestin 募集筛选方法进行的无偏小分子筛选发现的。该化合物显示出由生理浓度的锌产生的意外变构调节,揭示了锌在增强小分子诱导的 GPR39 激活中的新作用,这对于理解 G 蛋白偶联受体信号通路非常重要(Sato, Huang, Kroeze, & Roth, 2016)。

胃动力活性

- 对类似于 N-(2-氯-4-氟苄基)-4-{[3-(吗啉-4-基)吡嗪-2-基]氧代}苯甲酰胺的化合物(如 AS-4370)的研究显示出有效的胃动力活性。这些研究集中在动物模型中对胃排空的影响,表明这些化合物在解决胃肠道运动障碍方面的潜在应用。值得注意的是,发现这些化合物没有多巴胺 D2 受体拮抗活性(Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991); (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992)。

抗真菌活性

- 合成了含有吗啉部分的苯并咪唑-2-基氰代酮肟醚,与感兴趣的化学结构相关,并测试了其抗真菌活性。与标准治疗(如多菌灵)相比,其中一些化合物表现出更高的抗真菌活性,尤其是那些具有 4-氟苄基或 4-氯苄基部分的化合物(Qu, Li, Xing, & Jiang, 2015)。

抗惊厥活性

- 合成了与 N-(2-氯-4-氟苄基)-4-{[3-(吗啉-4-基)吡嗪-2-基]氧代}苯甲酰胺在结构上相关的化合物,并对其抗惊厥活性进行了评估。几项在大鼠最大电休克诱发癫痫模型中显示出有效的活性,表明在癫痫或其他癫痫发作疾病的治疗中具有潜在应用(Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995)。

抗菌和抗肿瘤活性

- 各种研究还探讨了具有相似结构特征的化合物的抗菌和抗肿瘤活性。其中包括对抗结核药、碳酸酐酶抑制剂的研究,以及合成苯甲酰胺衍生物以用于潜在的癌症治疗(Zítko 等,2018); (Supuran, Maresca, Gregáň, & Remko, 2013); (Saito 等,1999)。

作用机制

Target of Action

The compound, also known as F3406-3287, primarily targets the Arenavirus . Arenaviruses are a family of viruses that can cause severe illnesses in humans, including hemorrhagic fever .

Mode of Action

F3406-3287 inhibits the multiplication of Arenaviruses by interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the Arenavirus glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to specifically target residue M437 within the transmembrane domain of GP2 .

Biochemical Pathways

It is known that the compound interferes with the virus’s ability to replicate by disrupting the ph-dependent fusion process in the endosome compartment . This disruption prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm, thereby inhibiting the transcription and replication of the virus genome .

Pharmacokinetics

Like other therapeutic proteins, the pharmacokinetics of such compounds can generally be described by the processes of absorption, distribution, metabolism (catabolic degradation), and, to a small extent, excretion (adme)

Result of Action

The result of F3406-3287’s action is the inhibition of Arenavirus multiplication . By disrupting the pH-dependent fusion process, the compound prevents the virus from initiating its replication process, thereby inhibiting the spread of the virus within the host .

Action Environment

The action of F3406-3287 is influenced by the pH of the endosome compartment, as the compound specifically interferes with the pH-dependent fusion process

属性

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN4O3/c23-19-13-17(24)4-1-16(19)14-27-21(29)15-2-5-18(6-3-15)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIJTTQITABBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

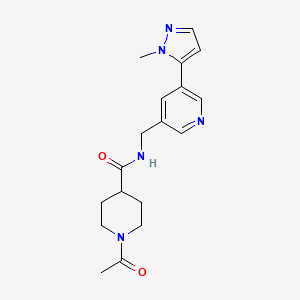

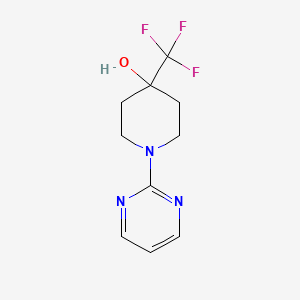

![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)

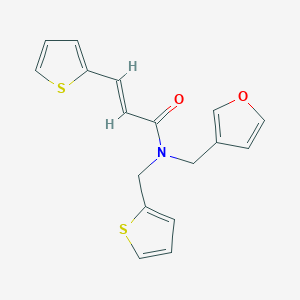

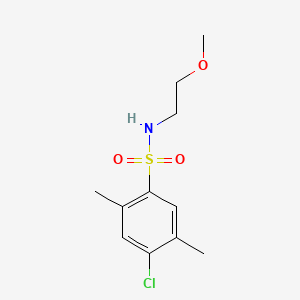

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)

![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B2866584.png)

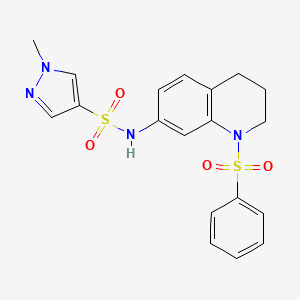

![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)

![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)

![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)